Cas no 21837-07-0 (1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate)

1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate is a versatile piperidine-based dicarboxylate ester with applications in organic synthesis and medicinal chemistry. The compound features a benzyl-protected amine and an ethyl ester group, along with a propargyl substituent, offering multiple reactive sites for further functionalization. Its structural flexibility makes it a valuable intermediate in the synthesis of complex heterocycles and pharmacologically active molecules. The presence of both carboxylate and alkyne moieties enables selective modifications via ester hydrolysis or click chemistry. This compound is particularly useful in scaffold diversification and drug discovery efforts, where its stability and reactivity profile facilitate efficient derivatization.
1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate structure
21837-07-0 structure
Product name:1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
CAS No:21837-07-0
MF:C19H23NO4
MW:329.39022564888
CID:5619914
PubChem ID:165931814

1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 21837-07-0
    • 1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
    • EN300-28295403
    • 1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
    • Inchi: 1S/C19H23NO4/c1-3-10-19(17(21)23-4-2)11-13-20(14-12-19)18(22)24-15-16-8-6-5-7-9-16/h1,5-9H,4,10-15H2,2H3
    • InChI Key: YKVWGUSXOJQNIN-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1(CC#C)CCN(C(=O)OCC2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 329.16270821g/mol
  • Monoisotopic Mass: 329.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8Ų
  • XLogP3: 2.7

1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28295403-0.5g
1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
21837-07-0 95.0%
0.5g
$1262.0 2025-03-19
Enamine
EN300-28295403-0.25g
1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
21837-07-0 95.0%
0.25g
$1209.0 2025-03-19
Enamine
EN300-28295403-10.0g
1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
21837-07-0 95.0%
10.0g
$5652.0 2025-03-19
Enamine
EN300-28295403-0.1g
1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
21837-07-0 95.0%
0.1g
$1157.0 2025-03-19
Enamine
EN300-28295403-10g
1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
21837-07-0
10g
$5652.0 2023-09-07
Enamine
EN300-28295403-5g
1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
21837-07-0
5g
$3812.0 2023-09-07
Enamine
EN300-28295403-2.5g
1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
21837-07-0 95.0%
2.5g
$2576.0 2025-03-19
Enamine
EN300-28295403-1.0g
1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
21837-07-0 95.0%
1.0g
$1315.0 2025-03-19
Enamine
EN300-28295403-5.0g
1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
21837-07-0 95.0%
5.0g
$3812.0 2025-03-19
Enamine
EN300-28295403-0.05g
1-benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
21837-07-0 95.0%
0.05g
$1104.0 2025-03-19

Additional information on 1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate

Introduction to 1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate (CAS No. 21837-07-0)

1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate, identified by its CAS number 21837-07-0, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the piperidine class, a heterocyclic structure that is widely recognized for its biological activity and potential therapeutic applications. The presence of multiple functional groups, including benzyl, ethyl, and propargyl substituents, as well as the piperidine ring system, contributes to its unique chemical properties and makes it a subject of interest for further research and development.

The molecular structure of 1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate features a central piperidine ring substituted with a benzyl group at the 1-position and an ethyl group at the 4-position. Additionally, the compound incorporates a propargyl group at the 4-position, which introduces a terminal alkyne functionality. This alkyne moiety can participate in various chemical reactions, such as Sonogashira coupling reactions, making the compound a valuable intermediate in synthetic organic chemistry. The presence of two carboxylate groups at the 1 and 4 positions further enhances its reactivity and potential applications in drug design.

In recent years, there has been growing interest in piperidine derivatives due to their diverse biological activities. Piperidine-based compounds have been explored for their potential in treating various diseases, including neurological disorders, cancer, and infectious diseases. The specific arrangement of substituents in 1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate may contribute to its ability to interact with biological targets such as enzymes and receptors. This interaction can modulate cellular processes and potentially lead to therapeutic effects.

One of the most compelling aspects of this compound is its structural versatility. The combination of a benzyl group, an ethyl group, and a propargyl group on the piperidine ring allows for further functionalization through various synthetic strategies. For instance, the propargyl group can be used to introduce additional functional moieties via cross-coupling reactions, enabling the creation of more complex molecular architectures. This flexibility makes 1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery. For example, several piperidine-based drugs have entered clinical trials for their efficacy in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The structural features of these compounds often include a piperidine ring with various substituents that enhance their binding affinity to specific biological targets. 1-Benzyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate shares some of these features, making it a promising candidate for further investigation.

The synthesis of 1-Benzyl 4-ethyl 4-(prop-2-yn-1-y)piperidine -1 , -d icarbox ylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the preparation of the piperidine core followed by functionalization with benzyl and ethyl groups. The introduction of the propargyl group is achieved through nucleophilic addition or cross-coupling reactions. Each step must be carefully controlled to ensure the correct regioisomer is obtained.

The chemical properties of 1-Benz yl - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- - - - - - - - - - --- --- --- --- --- --- --- --- --- --- --- --- --- ------ ------ ------ ------ -----------------ethyl-- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- -------- -(prop--2----yn---- ----- ----- ----- ----- ----- ----- ------------------------------------------------------- -----)-y)pip erid ine---- , , , , , , , , , , , , , , , , , , , , , , ,-------d icarbox ylate make it suitable for various applications in medicinal chemistry. Its ability to undergo multiple transformations allows for the exploration of different pharmacophores and lead optimization strategies. This makes it an attractive candidate for further development as a drug candidate or as an intermediate in more complex synthetic pathways.

In conclusion,-- ------- Benz yl------- ethy l------- -(prop--2----yn---- ----- ----- ----- ----------)pip erid ine---- , , , , , , , , , , , , , , , , , ,,------d icarbox ylate (CAS No .21837--07--0) is a structurally complex and versatile compound with significant potential in pharmaceutical research . Its unique combination of functional groups and its ability to undergo diverse chemical transformations make it a valuable tool for medicinal chemists . Further studies are warranted to explore its biological activity and therapeutic potential .

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